Trimethylpyrazine-2-carbothioamide

Description

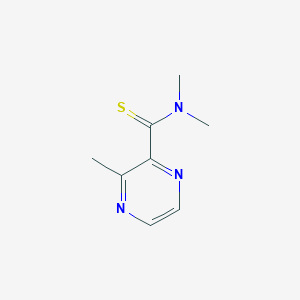

Trimethylpyrazine-2-carbothioamide (TPCT) is a pyrazine derivative featuring a pyrazine core substituted with three methyl groups and a carbothioamide (-C(S)NH₂) moiety at the 2-position. Pyrazine derivatives are six-membered heterocyclic compounds with two nitrogen atoms at the 1,4-positions, known for their roles in pharmaceuticals, agrochemicals, and materials science . The carbothioamide group enhances metal-binding capabilities, making such compounds candidates for antimicrobial and anticancer applications .

Properties

Molecular Formula |

C8H11N3S |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

N,N,3-trimethylpyrazine-2-carbothioamide |

InChI |

InChI=1S/C8H11N3S/c1-6-7(8(12)11(2)3)10-5-4-9-6/h4-5H,1-3H3 |

InChI Key |

QCCNRSNQNYBRHX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN=C1C(=S)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylpyrazine-2-carbothioamide can be synthesized through several methods. One common approach involves the cyclization of chalcones with thiosemicarbazide in the presence of acetic acid as a solvent . This method allows for the formation of pyrazoline derivatives, which can be further modified to produce this compound.

Industrial Production Methods

Industrial production of this compound often involves fermentation processes. Bacillus amyloliquefaciens, isolated from Daqu, has been used to produce trimethylpyrazine through fermentation . The optimization of fermentation conditions, such as temperature, bottle capacity, and water addition, has been shown to significantly increase the yield of trimethylpyrazine.

Chemical Reactions Analysis

Types of Reactions

Trimethylpyrazine-2-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Trimethylpyrazine-2-carbothioamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of trimethylpyrazine-2-carbothioamide involves its interaction with molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to bind to DNA and induce apoptosis in cancer cells . The compound’s antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

- Pyrazine-2-carbothioamide (PCT) : Lacks methyl groups but shares the pyrazine core and carbothioamide substituent at position 2. Its structure has been validated via LC-MS and NMR .

- Tetramethylpyrazine (TMP) : Contains four methyl groups on the pyrazine ring but lacks the carbothioamide group. TMP is widely used in industrial applications due to its stability and aromatic properties .

- (E)-2-(Pyridin-2-ylmethylene)hydrazinecarbothioamide : Features a pyridine ring conjugated with a hydrazinecarbothioamide group, synthesized via condensation of 2-pyridinecarboxaldehyde and thiosemicarbazide .

- 2-(3-Pyridinylmethylene)hydrazinecarbothioamide (CAS 555-90-8) : Includes a pyridine-3-yl substituent, differing in regiochemistry from TPCT .

Table 1: Structural Comparison of Pyrazine and Related Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.